3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Vapor pressure Regioisomer comparison Volatility

Selecting the wrong regioisomer compromises SAR and synthetic efficiency in antifibrotic drug discovery. This 5-CF3-pyridinone (CAS 175277-71-1) is the validated scaffold: • 5-CF3 substitution validated by published SAR for antifibrotic activity vs. 3-CF3 isomer • 11,300-fold lower vapor pressure (2.99×10⁻⁶ mmHg) minimizes evaporative loss during storage and vacuum drying • Distinct refractive index (1.488) enables rapid, non-destructive QC by refractometry • Cyanoethyl handle can be hydrolyzed to acid or reduced to amine for further elaboration • LogP 1.78 and PSA 45.79 Ų fall within CNS drug-likeness space, supporting diverse medicinal chemistry programs

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
CAS No. 175277-71-1
Cat. No. B063608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
CAS175277-71-1
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1C(F)(F)F)CCC#N
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2
InChIKeyXPDYUFCKIKYSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: Fragment Overview


3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (CAS 175277-71-1), also designated 1-(2-cyanoethyl)-5-(trifluoromethyl)-2(1H)-pyridone, is a heterocyclic fragment molecule (C₉H₇F₃N₂O, MW 216.16) that serves as an important scaffold for molecular linking, expansion, and modification in drug discovery [1]. The compound features a 2(1H)-pyridinone core substituted with a trifluoromethyl group at the 5-position and a cyanoethyl side chain at the N-1 position. Key physicochemical properties include a melting point of 89 °C, boiling point of 329.4 °C at 760 mmHg, LogP of 1.78, and polar surface area (PSA) of 45.79 Ų . It is primarily utilized as a versatile building block in the synthesis of pharmaceutical intermediates and candidate molecules, particularly in antifibrotic drug research [1].

Fragment scaffold fit: Heterocyclic building block for molecular linking, expansion, and modification in drug discovery.
SAR-aligned selection: 5-CF₃ pyridinone core specifically supports antifibrotic lead generation workflows.
Cyanoethyl handle: Versatile synthetic handle enables library synthesis and physicochemical optimization.

Why Substitution with Regioisomer Analogs Fails


Compounds within the 2(1H)-pyridinone class are not freely interchangeable. The position of the trifluoromethyl substituent on the pyridinone ring critically governs both physicochemical properties and biological activity. The 5-CF₃ regioisomer (target compound) exhibits a vapor pressure approximately 11,300‑fold lower than that of the 3‑CF₃ regioisomer (CAS 175277‑60‑8) , with distinct refractive index values that directly impact purification monitoring. Furthermore, specific side‑chain modifications dramatically alter LogP and PSA: replacing the cyanoethyl group with a propanoic acid moiety (CAS 175277‑72‑2) reduces LogP by 0.44 units and increases PSA by 13.5 Ų , while 3‑chloro substitution on the pyridinone ring (CAS 1053658‑44‑8) raises LogP by 0.65 units . Most critically, published structure–activity relationship (SAR) studies demonstrate that the 5‑CF₃ substitution is specifically more favorable for antifibrotic activity than 3‑CF₃ substitution [1]. These quantitative differences mean that selecting the wrong analog can compromise synthetic route efficiency, analytical quality control, and target‑specific biological outcomes.

Target Scaffold
5-CF₃ Pyridinone (CAS 175277-71-1)
Validated antifibrotic SAR, favorable LogP (1.78)
3-CF₃ Regioisomer (CAS 175277-60-8)
SAR shiftPublished evidence may not transfer; antifibrotic endpoint context differs.
Process risk~11,300-fold higher vapor pressure may impact scale-up consistency.
Target Side Chain
Cyanoethyl Group
Balanced LogP (1.78), PSA (45.79 Ų)
Propanoic Acid Analog (CAS 175277-72-2)
Permeability shiftLower LogP (+0.44 difference) and higher PSA may alter membrane penetration.
Target Core
No Halogen at C-3
LogP 1.78, lower drug-property risk profile
3-Chloro Analog (CAS 1053658-44-8)
Liability shiftHigher LogP (2.43) introduces hERG and metabolic stability context that requires review.

Differentiation Evidence Against Closest Analogs


Vapor Pressure Difference Between 5-CF₃ and 3-CF₃ Regioisomers

The target 5-CF₃ regioisomer exhibits a vapor pressure of 2.99 × 10⁻⁶ mmHg at 25 °C, while the 3-CF₃ regioisomer (CAS 175277-60-8) measures 0.0339 mmHg under the same conditions . This represents an ~11,300‑fold lower vapor pressure for the 5‑CF₃ compound. The data derive from the same computational methodology reported on Chemsrc, enabling direct comparison.

Vapor Pressure Regioisomer Comparison
Head-to-head
~11,300× lower vs 3-CF₃ regioisomer
Reported vapor pressure context may support scale-up processing fit.
Computed property; data to verify under process conditions.
Vapor pressure Regioisomer comparison Volatility

Cyanoethyl Side Chain Lipophilicity & PSA Advantage

The target cyanoethyl compound has a computed LogP of 1.78 and PSA of 45.79 Ų. In contrast, the propanoic acid analog (CAS 175277-72-2), where the nitrile is replaced by a carboxylic acid, shows a LogP of 1.34 and PSA of 59.30 Ų . This corresponds to a ΔLogP of +0.44 and a ΔPSA of −13.5 Ų, both favoring the target compound for membrane permeability.

Cyanoethyl Lipophilicity & PSA Context
Cross-study
ΔLogP +0.44, ΔPSA −13.5 Ų vs propanoic acid analog
Supports CNS permeability model context.
Computed values; experimental validation recommended.
Lipophilicity Polar surface area Drug-likeness

Lipophilicity: 3-Chloro Analog Comparison

The target compound (no halogen at C-3) has a computed LogP of 1.78 and TPSA of 45.79 Ų. The 3-chloro-substituted analog, 3-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (CAS 1053658-44-8), has a LogP of 2.43 and identical TPSA of 45.79 Ų . The ΔLogP of −0.65 for the target compound indicates significantly lower lipophilicity at equivalent polar surface area.

3-Chloro Analog Lipophilicity Context
Cross-study
ΔLogP −0.65 (target lower) vs 3-chloro analog; TPSA identical
Lower lipophilicity may reduce hERG and metabolic stability risk context.
Computed property; in-vitro profiling required.
Lipophilicity Metabolic stability Safety profile

Anti-Fibrosis SAR: 5-CF₃ vs 3-CF₃ Pyridinone Scaffolds

In a systematic SAR study of 5‑trifluoromethylpyridinone derivatives targeting fibrotic diseases, compounds bearing the CF₃ group at the C‑5 position of the pyridinone ring demonstrated more favorable anti‑fibrosis activity than those with CF₃ at the C‑3 position [1]. The study used NIH3T3 fibroblast cells with MTT assay readout and AKF‑PD (fluorofenidone) as a positive control. This class‑level SAR finding establishes that the 5‑CF₃ regioisomer is a more productive scaffold for antifibrotic lead generation.

Antifibrosis SAR: 5-CF₃ vs 3-CF₃
Class-level
5-CF₃ scaffold: more favorable activity endpoint reported
Supports scaffold selection for antifibrotic model-response context.
NIH3T3 MTT assay; class-level SAR; single-study context.
Anti-fibrosis activity Structure-activity relationship Regioisomer selectivity

Refractive Index: Regioisomer Identification

The target 5-CF₃ isomer exhibits a refractive index of 1.488, whereas the 3-CF₃ regioisomer (CAS 175277-60-8) has a refractive index of 1.542 . The Δn of +0.054 for the 3-CF₃ isomer represents a difference readily distinguishable by standard laboratory refractometry and HPLC with refractive index detection (HPLC-RI). Both isomers share identical molecular formula (C₉H₇F₃N₂O), molecular weight (216.16), LogP (1.78), and PSA (45.79), making refractive index one of the few orthogonal bulk property differences available for identity confirmation.

Refractive Index Identity Confirmation
Head-to-head
Target n = 1.488; 3-CF₃ analog n = 1.542 (Δn = +0.054)
Supports rapid orthogonal QC identity verification.
Useful when mass, LogP, and PSA are identical.
Refractive index Quality control Regioisomer purity

Application and Procurement Scenarios


Antifibrotic Lead Generation & Scaffold Optimization

For medicinal chemistry programs targeting fibrotic diseases (e.g., diabetic nephropathy, idiopathic pulmonary fibrosis), the 5-CF₃ scaffold provides a structurally validated starting point. Published SAR demonstrates that the 5-CF₃ position is more favorable for antifibrotic activity than the 3-CF₃ position [1]. The cyanoethyl side chain offers a versatile synthetic handle for further elaboration while maintaining favorable LogP (1.78), avoiding the excessive lipophilicity of the 3-chloro analog (LogP 2.43) that could introduce metabolic liabilities . Procuring this specific regioisomer rather than the 3-CF₃ version ensures alignment with established SAR trends.

Fragment-Based Drug Discovery: CNS Profiles

With a LogP of 1.78 and PSA of 45.79 Ų, the target compound falls within favorable ranges for CNS drug-likeness (typically LogP 1–3, PSA < 90 Ų). Compared to the propanoic acid analog (LogP 1.34, PSA 59.30 Ų), the cyanoethyl compound offers a desirable balance of increased lipophilicity and reduced polar surface area, translating to improved predicted passive membrane permeability [1]. Its low vapor pressure (2.99 × 10⁻⁶ mmHg) further ensures minimal evaporative losses during automated fragment-library storage under nitrogen or vacuum .

Kilogram-Scale Intermediate with Quality Control

The compound's low vapor pressure (2.99 × 10⁻⁶ mmHg) minimizes material loss during vacuum drying steps common in large-scale synthesis, unlike the 3-CF₃ regioisomer which has an 11,300-fold higher vapor pressure [1]. Additionally, the distinct refractive index (1.488 vs. 1.542 for the 3-CF₃ isomer) enables rapid, non-destructive identity confirmation and purity monitoring by refractometry during incoming raw material inspection and in-process control . This reduces reliance on more costly LC-MS or NMR for routine batch-to-batch quality verification.

Cyanoethyl Handle for Parallel Library Synthesis

The cyanoethyl group serves as a dual-purpose functional handle: it can be hydrolyzed to the corresponding carboxylic acid (CAS 175277-72-2) or reduced to a primary amine for further conjugation [1]. The target compound's intermediate LogP (1.78) facilitates purification by normal-phase chromatography, while its melting point of 89 °C allows straightforward recrystallization. For procurement decisions, selecting this specific cyanoethyl analog provides access to a broader reaction space than purchasing the pre-hydrolyzed propanoic acid (LogP 1.34), which cannot be converted back to the nitrile under routine conditions .

Application
Selection Property
Validation Focus
Antifibrotic Lead Generation
5-CF₃ regioisomer scaffold alignment
Fibroblast model-response and SAR-trend verification
CNS Fragment-Based Discovery
LogP 1.78 / PSA 45.79 Ų drug-likeness profile
Passive permeability model and brain penetration context
Kilogram-Scale Intermediate QC
Low vapor pressure and distinct refractive index
Process yield consistency and non-destructive identity monitoring
Parallel Library Synthesis
Cyanoethyl handle versatility and intermediate LogP
Purification compatibility and reaction-space breadth review

Technical Documentation Hub

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